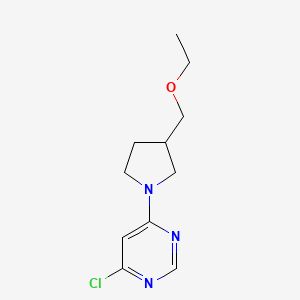
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the 4th position and a pyrrolidin-1-yl group substituted with an ethoxymethyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloropyrimidine with 3-(ethoxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the chlorine atom at the 6th position with the pyrrolidin-1-yl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new medications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, leading to changes in their activity. The ethoxymethyl group enhances its ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the ethoxymethyl group, which may affect its biological activity and chemical reactivity.
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Contains a methyl group instead of an ethoxymethyl group, leading to differences in its physical and chemical properties.
The presence of the ethoxymethyl group in this compound provides unique properties that can be exploited in various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H16ClN3O |
|---|---|
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-7-9-3-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3 |
Clave InChI |
LMJMWAGWGBMZHK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CCN(C1)C2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


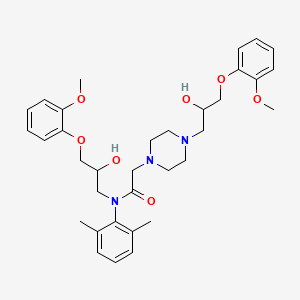
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)

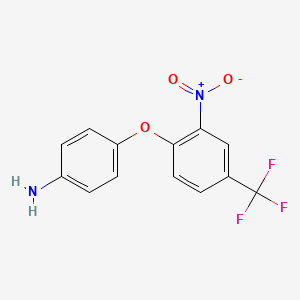


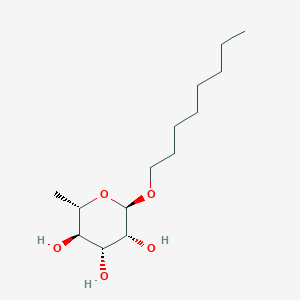
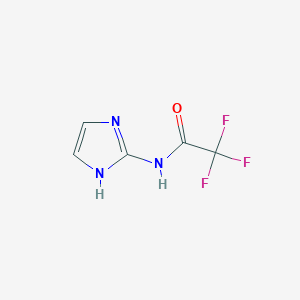

![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)

![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
